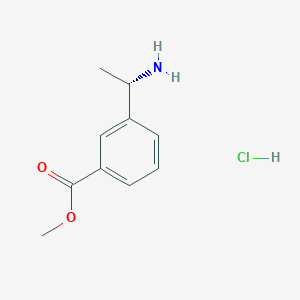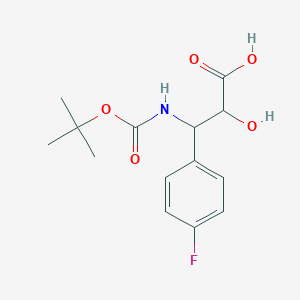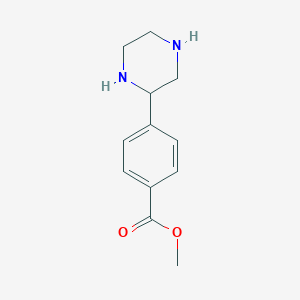
Methyl 4-(piperazin-2-yl)benzoate
Descripción general
Descripción
“Methyl 4-(piperazin-1-yl)benzoate” is a chemical compound with the CAS Number: 163210-97-7 . It has a molecular weight of 220.27 . The IUPAC name for this compound is methyl 4-(1-piperazinyl)benzoate . It is a solid substance that should be stored in a dark place, sealed in dry, at 2-8°C .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “Methyl 4-(piperazin-2-yl)benzoate”, has been a topic of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for “Methyl 4-(piperazin-1-yl)benzoate” is 1S/C12H16N2O2/c1-16-12(15)10-2-4-11(5-3-10)14-8-6-13-7-9-14/h2-5,13H,6-9H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis
“Methyl 4-(piperazin-1-yl)benzoate” is a solid substance . It should be stored in a dark place, sealed in dry, at 2-8°C .Aplicaciones Científicas De Investigación
Crystallographic Studies
Methyl 4-(piperazin-2-yl)benzoate has been analyzed in the context of crystallography to understand its molecular conformation and structure. In a study by Little et al. (2008), the crystal structures of methyl 4-{(E)-2-(4-methylpiperazino)-1-diazenyl}benzoate and related triazenes were determined using single crystal X-ray diffraction analysis. The study revealed that the piperazine ring in this compound adopts a typical chair conformation, providing insights into its structural properties and potential interactions in various applications (Little, Jenkins, & Vaughan, 2008).
Optical Spectroscopic and Computational Binding Studies
Karthikeyan et al. (2015) explored the binding characteristics of a piperazine derivative, closely related to this compound, to bovine serum albumin (BSA) using fluorescence spectroscopy. This research provides valuable information on the interaction of piperazine derivatives with proteins, contributing to understanding their potential therapeutic applications and pharmacokinetic mechanisms (Karthikeyan et al., 2015).
Antiproliferative Effects
A study by Kumar et al. (2014) on a series of 4-thiazolidinone, pyridine, and piperazine-based conjugates, including compounds structurally similar to this compound, showed significant antiproliferative effects against human leukemic cells. This research suggests the potential of piperazine derivatives in developing new therapeutic agents for leukemia (Kumar et al., 2014).
Biofilm and MurB Inhibitors
Mekky and Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids with a piperazine linker, showing potent antibacterial efficacy and significant biofilm inhibition activities. This study highlights the role of piperazine derivatives, such as this compound, in addressing bacterial infections and inhibiting biofilm formation (Mekky & Sanad, 2020).
Corrosion Inhibition
Research by Yadav et al. (2016) on benzimidazole derivatives, including compounds with structural similarities to this compound, demonstrated their effectiveness as corrosion inhibitors for N80 steel in hydrochloric acid. This study indicates the potential application of piperazine derivatives in industrial settings to prevent metal corrosion (Yadav et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 4-piperazin-2-ylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-12(15)10-4-2-9(3-5-10)11-8-13-6-7-14-11/h2-5,11,13-14H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEFGFPZJBLWBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2CNCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


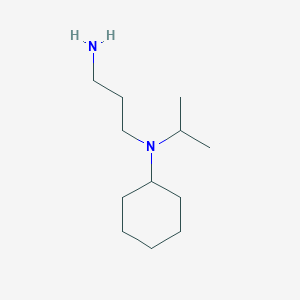
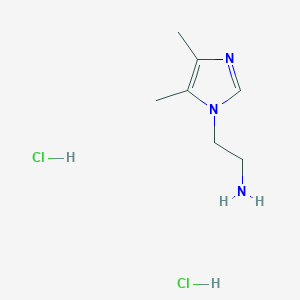
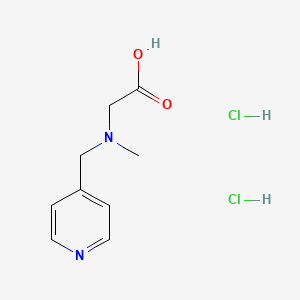
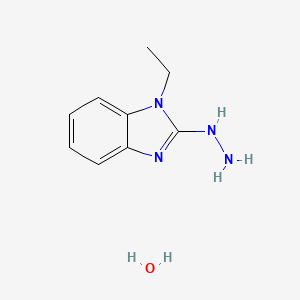
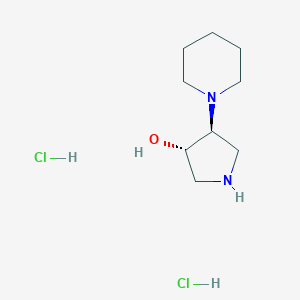
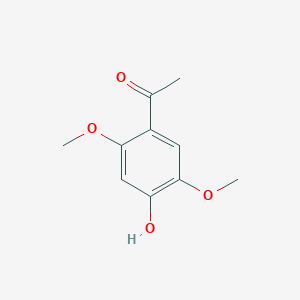

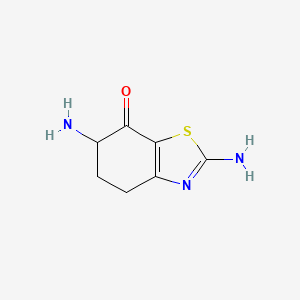
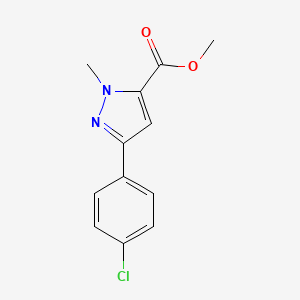
![2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl]-1-cyclopropyl-2-phenylethanone](/img/structure/B3101346.png)

